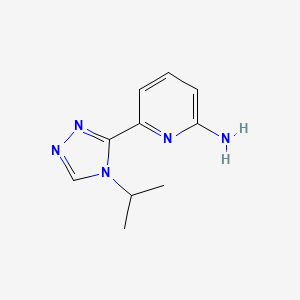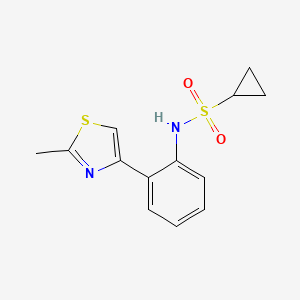
4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline (4-DTMQ), also known as 4-trifluoromethyl-1,4-diazepan-2-ylquinoline, is a novel synthetic molecule that has recently been studied for its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. 4-DTMQ is a member of the quinoline family of heterocyclic compounds, which are aromatic compounds composed of a six-membered ring with two nitrogen atoms. 4-DTMQ has a unique structure, with a trifluoromethyl group attached to the quinoline ring, and a diazepane ring attached to the nitrogen atom. 4-DTMQ has been studied for its ability to interact with several biological targets, which could make it a potential therapeutic agent for a variety of diseases.
Applications De Recherche Scientifique
Biomedicine: Antidiabetic Drug Development
4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline: has been identified as a potential scaffold for the development of antidiabetic drugs. Research published in Science magazine highlighted the role of microbial dipeptidyl peptidase 4 (DPP4) inhibitors in improving glucose tolerance in diabetic mice . This compound could serve as a starting point for the synthesis of selective microbial DPP4 inhibitors, offering a new avenue for antidiabetic medication.
Analytical Chemistry: Reference Standards
In analytical chemistry, 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline can be employed as a reference standard. It helps in the calibration of analytical instruments and ensures the accuracy of analytical methods used in pharmaceutical testing .
Environmental Science: Microbial Interactions
The study of microbial-host interactions in environmental science can benefit from this compound. It can be used to understand how microbial proteins, such as DPP4, affect host physiology and contribute to the gut microbiota-host cross-talk .
Propriétés
IUPAC Name |
4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3/c16-15(17,18)14-10-13(21-8-3-6-19-7-9-21)11-4-1-2-5-12(11)20-14/h1-2,4-5,10,19H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYXOCDRUHABFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

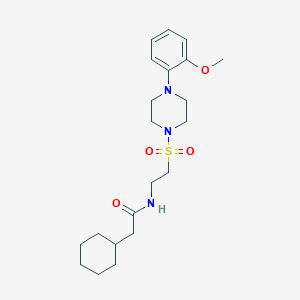
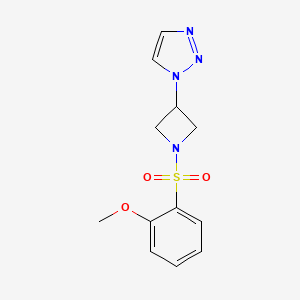
![1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2794645.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2794646.png)
![N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794649.png)
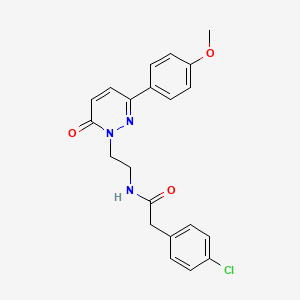
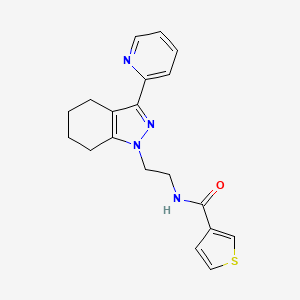
![1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid](/img/structure/B2794652.png)
![2-Fluoro[1,1'-biphenyl]-4-YL 1-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2794653.png)
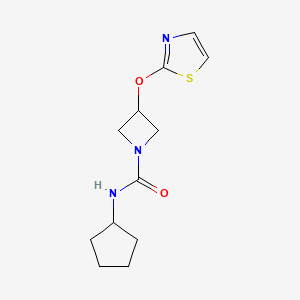
![N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride](/img/structure/B2794658.png)
